molecular formula C8H17NO B14194983 2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol CAS No. 831197-16-1

2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol

Cat. No.: B14194983
CAS No.: 831197-16-1
M. Wt: 143.23 g/mol
InChI Key: ZFOMKVWXSRGTOG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol is an organic compound that features a pyrrolidine ring substituted with two methyl groups and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol typically involves the reaction of 2,2-dimethylpyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrrolidine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-amine
  • 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-ol
  • 2-(5-Ethylpyridin-2-yl)ethan-1-ol

Uniqueness

2-(2,2-Dimethylpyrrolidin-1-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ethan-1-ol group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

831197-16-1

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(2,2-dimethylpyrrolidin-1-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-5-9(8)6-7-10/h10H,3-7H2,1-2H3

InChI Key

ZFOMKVWXSRGTOG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1CCO)C

Origin of Product

United States

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